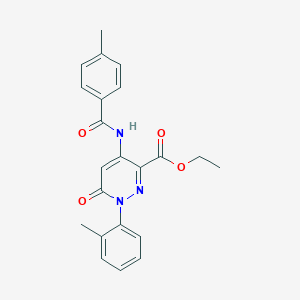

Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a dihydropyridazine core substituted with a 4-methylbenzamido group at position 4, an o-tolyl group at position 1, and an ethoxycarbonyl moiety at position 2. This compound is synthesized via cyclization reactions involving hydrazones and ethyl cyanoacetate under high-temperature conditions (160°C), followed by purification via silica gel chromatography .

Properties

IUPAC Name |

ethyl 4-[(4-methylbenzoyl)amino]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-4-29-22(28)20-17(23-21(27)16-11-9-14(2)10-12-16)13-19(26)25(24-20)18-8-6-5-7-15(18)3/h5-13H,4H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJPYQOZIXQHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 391.427 g/mol. Its structure features a dihydropyridazine ring, which is known for its diverse biological activities.

Preliminary studies suggest that compounds with similar structures may exhibit various biological activities, including:

- Antitumor activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Antioxidant properties : The compound may possess free radical scavenging capabilities, contributing to its protective effects against oxidative stress.

- Enzyme inhibition : Certain structural analogs have been identified as inhibitors of specific kinases involved in cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Antitumor Activity :

- Antioxidant Potential :

- Enzyme Inhibition Studies :

Scientific Research Applications

Structure and Composition

The compound is characterized by its complex molecular structure, which includes:

- Functional Groups : Benzamido group, ethyl carboxylate, and a dihydropyridazine ring.

- Molecular Formula : C_{19}H_{22}N_{2}O_{3}

- Molecular Weight : Approximately 342.39 g/mol.

Medicinal Chemistry

Ethyl 4-(4-methylbenzamido)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has shown potential as a lead compound in drug development due to its unique structure that may exhibit various biological activities.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures can inhibit cancer cell proliferation. For instance, derivatives of the dihydropyridazine ring have been tested for their efficacy against different cancer cell lines, demonstrating promising results in vitro.

Environmental Science

The compound has been evaluated for its environmental impact and toxicity levels using model organisms such as zebrafish.

Toxicity Assessment

- Methodology : Zebrafish were exposed to varying concentrations of the compound to determine the lethal concentration (LC50).

- Results : The LC50 was found to be approximately 14.01 mg/L, indicating relatively low toxicity compared to conventional pesticides.

Biological Studies

Investigations into the interactions of this compound with biological systems are crucial for understanding its mechanisms of action.

Interaction Studies

Preliminary studies have focused on how the compound interacts with cellular receptors and enzymes, potentially influencing metabolic pathways.

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Physical Properties: Electron-withdrawing groups (e.g., cyano in 12d, 12e) improve thermal stability (higher melting points), while methoxy (12e) reduces crystallinity (lower melting point) . Sulfonamide/sulfonate groups (7a) enhance hydrophilicity, making such derivatives more suitable for aqueous formulations .

Synthetic Yields :

- Hydroxyphenyl-substituted derivatives (12d ) achieve higher yields (95%) compared to trifluoromethyl- or nitro-substituted analogs (40–52%), likely due to favorable electronic effects during cyclization .

Biological Implications :

- The o-tolyl group in the target compound may reduce metabolic clearance compared to p-substituted analogs (e.g., 12d , 12e ) by sterically shielding the pyridazine core .

- 4-Methylbenzamido substituents balance lipophilicity and membrane permeability, critical for blood-brain barrier penetration in neurodegenerative targets .

Spectroscopic Comparisons

- IR Spectroscopy : Amide C=O stretching (~1680 cm⁻¹) and ester C=O (~1730 cm⁻¹) are consistent across benzamido-substituted pyridazines .

- NMR : The o-tolyl group in the target compound generates distinct aromatic splitting patterns (e.g., meta-protons at δ 7.2–7.4 ppm) compared to para-substituted analogs .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazones with ethyl cyanoacetate under thermal conditions (160°C for 2.5 h), followed by purification using silica gel column chromatography (ethyl acetate/hexanes) . Yields (35–95%) depend on substituent steric/electronic effects and reaction optimization (e.g., solvent, temperature). For example, electron-withdrawing groups on aryl substituents may reduce yields due to steric hindrance .

Q. How is NMR spectroscopy employed to confirm the molecular structure?

- Methodological Answer : and NMR spectra validate substituent positions and regiochemistry. For instance, the ethyl ester group appears as a triplet (~1.41 ppm, Hz) and quartet (~4.44 ppm), while aromatic protons resonate at 7.7–7.8 ppm for o-tolyl groups. Carbonyl carbons (e.g., 161.9 ppm for the ester) confirm functional group integrity .

Q. What chromatographic techniques ensure purity, and how are they optimized?

- Methodological Answer : Silica gel column chromatography with ethyl acetate/hexanes (1:3 v/v) effectively separates byproducts. Gradient elution (increasing polarity) resolves structurally similar impurities. TLC monitoring (Rf ~0.5 in 1:3 ethyl acetate/hexanes) guides fraction collection .

Advanced Research Questions

Q. How do substituent variations impact biological activity, and what SAR trends emerge?

- Methodological Answer : Modifications at the pyridazine core (e.g., 4-methylbenzamido vs. 4-chlorophenyl) alter bioactivity. For example, trifluoromethyl groups enhance lipophilicity, potentially improving membrane permeability, while hydroxyl groups may introduce hydrogen-bonding interactions with targets . Quantitative SAR (QSAR) models using Hammett constants or logP values can predict activity trends.

Q. How can computational methods predict molecular conformation and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) optimizes geometry and calculates frontier orbitals (HOMO/LUMO). Torsion angles (e.g., o-tolyl twist ~51.7° relative to pyridazine) influence π-π stacking and aggregation behavior, as seen in crystal structures . Molecular docking studies assess binding affinity to biological targets (e.g., adenosine receptors) .

Q. What crystallographic tools resolve the solid-state structure, and how is data interpreted?

- Methodological Answer : Single-crystal X-ray diffraction (SHELXL ) determines bond lengths/angles and intermolecular interactions (e.g., hydrogen bonds, π-stacking). Mercury CSD visualizes packing motifs, while Cremer-Pople puckering parameters quantify ring non-planarity. For example, dihydropyridazine rings exhibit puckering amplitudes (q) of ~0.5 Å .

Q. How do MLCT transitions in photophysical studies inform electronic structure?

- Methodological Answer : UV-Vis spectra reveal metal-to-ligand charge transfer (MLCT) bands (e.g., 362–393 nm in Pt complexes). Blue shifts compared to parent structures indicate higher LUMO energy due to electron-withdrawing substituents. Variable-temperature emission spectra (e.g., 77 K vs. RT) distinguish monomeric vs. aggregated states .

Q. How are data contradictions resolved (e.g., conflicting bioactivity or synthetic yields)?

- Methodological Answer : Statistical meta-analysis identifies outliers. For example, low yields in trifluoromethyl derivatives may arise from incomplete cyclization, requiring reaction monitoring via LC-MS. Reproducibility tests under inert atmospheres or with alternative catalysts (e.g., Lewis acids) mitigate inconsistencies .

Methodological Best Practices

- Synthesis Optimization : Use Design of Experiments (DoE) to screen temperature, solvent, and catalyst combinations .

- Aggregation Studies : Employ concentration-dependent emission spectroscopy (5–10 µM range) to detect dimerization .

- Crystallization : Slow evaporation from DMF/ethanol yields diffraction-quality crystals for SC-XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.